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Abstract

GS-462808 is a triazolopyridinone derivative identified as a potent and selective inhibitor of the
late sodium current (INaL) in the cardiac Nav1.5 channel. Developed as a second-generation
compound following GS-458967, its design focused on mitigating the central nervous system
(CNS) side effects of its predecessor by increasing polarity and reducing brain penetration.
While GS-462808 demonstrated an improved CNS safety profile and enhanced anti-ischemic
potency compared to the existing drug ranolazine, its development was ultimately halted due to
the discovery of liver lesions in preclinical toxicology studies. This guide provides a
comprehensive overview of the discovery, mechanism of action, and key experimental data
related to GS-462808.

Introduction

The late sodium current (INaL) is a sustained component of the total sodium current that flows
through the cardiac voltage-gated sodium channel, Nav1.5.[1][2][3] Under pathological
conditions such as myocardial ischemia and heart failure, the INaL can be enhanced, leading
to intracellular sodium and calcium overload, which in turn can cause cardiac arrhythmias.[4][5]
Inhibition of the late INaL has therefore emerged as a promising therapeutic strategy for the
treatment of angina and arrhythmias.[2]
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GS-462808 was developed from a medicinal chemistry program aimed at optimizing a lead
compound, GS-458967, a potent INaL inhibitor with undesirable CNS effects due to high brain
penetration.[6][7] By increasing the polar surface area of the molecule through the addition of a
carbonyl group and an oxadiazole ring, researchers successfully synthesized GS-462808 with
reduced brain-to-plasma partitioning.[6][7] This modification led to a significant improvement in
the CNS safety window. However, subsequent preclinical safety evaluation revealed
unforeseen liver toxicity, leading to the cessation of its development.[6][7]

Data Presentation
In Vitro Potency and Selectivity

The following table summarizes the in vitro pharmacological profile of GS-462808 in
comparison to its predecessor, GS-458967, and the established late INaL inhibitor, ranolazine.

Peak INa Navl.1l Peak
Late INa IC50 o
Compound (nM) Inhibition at 10  Current Reference
n
MM (%) Inhibition (%)
GS-462808 1900 10 8 [8]
GS-458967 333 <15 (at333nM)  High [3][6][7]
Ranolazine 6000 - 17000 - - [3]

In Vivo Efficacy and Safety

The table below presents a summary of the key in vivo findings for GS-462808.

Parameter Finding Species Reference

) >20-fold improvement
CNS Safety Window Rat, Dog [6][7]
over GS-458967

. ] Improved relative to
Anti-ischemic Potency . - [6][7]
ranolazine

) Liver lesions observed
Toxicology ) Rat [61[7]
in 7-day study
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Experimental Protocols
Whole-Cell Patch-Clamp Assay for Late INa Current

This protocol describes the methodology for assessing the inhibitory activity of compounds on
the late sodium current in a heterologous expression system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds
against the late INa current mediated by the Nav1.5 channel.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.5
channel.

Solutions:

o External Solution (in mM): 140 NaCl, 4 KClI, 2 CaCl2, 1 MgCI2, 10 HEPES, 10 Glucose (pH
adjusted to 7.4 with NaOH).

 Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to
7.2 with CsOH).

Procedure:
o HEK-293 cells expressing Navl.5 are cultured and prepared for patch-clamp recording.
o Whole-cell patch-clamp recordings are performed at room temperature.

» A specific voltage-clamp protocol is applied to elicit both peak and late sodium currents. A
typical protocol involves a holding potential of -120 mV, followed by a depolarizing step to -20
mV for 200-500 ms.

e The late INa is measured as the mean current during the final 50-100 ms of the depolarizing
pulse.

» After establishing a stable baseline current, the cells are perfused with increasing
concentrations of the test compound.

o The steady-state inhibition at each concentration is recorded.
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e The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Preclinical CNS Safety Assessment

This protocol outlines a general approach for evaluating the potential central nervous system
side effects of a drug candidate in rodents.

Objective: To assess the CNS safety window of a test compound by determining the maximum
tolerated dose (MTD) and observing any behavioral or physiological abnormalities.

Species: Male Sprague-Dawley rats.

Procedure:

e Animals are acclimated to the housing conditions for at least one week prior to the study.
e The test compound is formulated in an appropriate vehicle.

e Animals are divided into several groups, including a vehicle control group and multiple dose
groups of the test compound.

e The compound is administered via the intended clinical route (e.g., oral gavage).

» Following administration, animals are observed continuously for the first few hours and then
periodically for up to 24-48 hours.

¢ Afunctional observational battery (FOB) is performed to assess changes in autonomic
function, neuromuscular coordination, and overall behavior. This may include evaluation of
posture, gait, motor activity, and reflexes.

e The MTD is determined as the highest dose that does not cause significant adverse effects
or mortality.

e The CNS safety window is calculated as the ratio of the MTD to the efficacious dose.

7-Day Rat Toxicology Study
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This protocol describes a sub-acute toxicity study to evaluate the potential adverse effects of a
compound after repeated administration over one week.

Objective: To identify potential target organs of toxicity and to characterize the dose-response
relationship for any observed adverse effects.

Species: Male and female Wistar rats.
Procedure:
e Animals are randomized into control and treatment groups.

e The test compound is administered daily for 7 consecutive days at multiple dose levels. A
control group receives the vehicle only.

 Clinical observations, body weight, and food consumption are recorded daily.

e At the end of the 7-day treatment period, blood samples are collected for hematology and
clinical chemistry analysis, including liver function markers (e.g., ALT, AST).

e Animals are euthanized, and a full necropsy is performed.

e Organs, with a particular focus on the liver, are weighed and preserved for histopathological
examination.

o Aboard-certified veterinary pathologist examines the tissues for any microscopic changes. In
the case of GS-462808, this would have revealed the presence of liver lesions.[6][7]

Mandatory Visualizations
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Caption: Proposed mechanism of action of GS-462808 on the cardiac action potential.
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Caption: Drug discovery workflow leading to the identification and eventual termination of GS-
462808.

Signaling Pathways

The primary mechanism of action of GS-462808 is the inhibition of the late sodium current
(INaL) conducted by the Nav1.5 channel. The regulation of INaL is complex and involves
multiple signaling pathways. An increase in intracellular Ca2+, as seen in pathological states,
can activate Ca2+/calmodulin-dependent protein kinase Il (CaMKIl). CaMKII can then
phosphorylate the Nav1.5 channel, leading to an enhancement of the late INaL. This creates a
vicious cycle where increased INaL leads to further Ca2+ overload via the reverse mode of the
Na+/Ca2+ exchanger, promoting arrhythmias. GS-462808, by directly inhibiting the enhanced
INaL, is proposed to interrupt this pathological signaling cascade.
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Caption: Signaling pathway of late INa enhancement and the point of intervention for GS-
462808.

Conclusion

The discovery and preclinical development of GS-462808 represent a case study in targeted
drug design. The successful optimization of a lead compound to improve its CNS safety profile
highlights the effectiveness of rational medicinal chemistry approaches. However, the
unforeseen liver toxicity underscores the challenges inherent in drug development and the
critical importance of comprehensive preclinical safety assessments. The data and
methodologies presented in this guide provide valuable insights for researchers working on the
development of novel ion channel modulators and serve as a detailed record of a promising,
yet ultimately unsuccessful, drug candidate.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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